(4-Butoxy-3-ethoxyphenyl)methanamine

Description

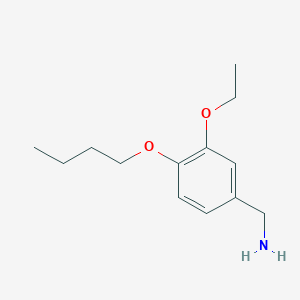

(4-Butoxy-3-ethoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a phenyl ring functionalized with butoxy (-O-C₄H₉) and ethoxy (-O-C₂H₅) groups at the 4- and 3-positions, respectively, and a methanamine (-CH₂NH₂) group. This compound falls under the arylalkylamine class, with structural features that influence its physicochemical and biological properties.

Properties

IUPAC Name |

(4-butoxy-3-ethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9H,3-5,8,10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAIFGVWVZBOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)CN)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-3-ethoxyphenyl)methanamine typically involves the reaction of 4-butoxy-3-ethoxybenzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in the presence of an acid catalyst such as acetic acid. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxy-3-ethoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 4-butoxy-3-ethoxybenzoic acid.

Reduction: Formation of 4-butoxy-3-ethoxybenzylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Butoxy-3-ethoxyphenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Butoxy-3-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Lipophilicity : The butoxy and ethoxy groups in the target compound confer higher lipophilicity (logP ~3.5 estimated) compared to methoxy-substituted analogs (e.g., logP ~1.8 for (2,4,6-Trimethoxyphenyl)methanamine). This may enhance membrane permeability but reduce aqueous solubility.

- Steric Effects : Bulky alkoxy substituents in this compound could hinder interactions with flat binding pockets, unlike the planar triazolo-pyridazine derivative in .

Physicochemical Properties

- Solubility : Methanamine derivatives with smaller substituents (e.g., methylamine) exhibit higher water solubility due to lower molecular weight and polarity (). The target compound’s solubility in polar solvents (e.g., DMSO) is likely higher than in water, similar to 4-Methoxybutyrylfentanyl ().

- Stability : Alkoxy groups are less electron-withdrawing than halides, suggesting moderate stability under ambient conditions. However, butoxy groups may undergo oxidative degradation more readily than methoxy groups.

Biological Activity

(4-Butoxy-3-ethoxyphenyl)methanamine, a compound with a unique structural profile, has garnered attention for its potential biological activities. This article reviews the existing research on its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 233.36 g/mol

- CAS Number : 900704-59-8

This compound features a phenyl ring substituted with butoxy and ethoxy groups, which may influence its solubility, reactivity, and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) against specific bacterial strains is an area of ongoing investigation.

- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines indicate low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .

- Immune Modulation : The compound has been studied for its ability to modulate immune responses. For instance, it may act as an agonist for certain immune receptors, enhancing the transcription of genes related to the Th1 immune response .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Activation : It potentially activates immune receptors, leading to enhanced cytokine production and immune responses .

Case Studies and Experimental Data

- Cytotoxic Evaluation :

- Antimicrobial Activity :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.